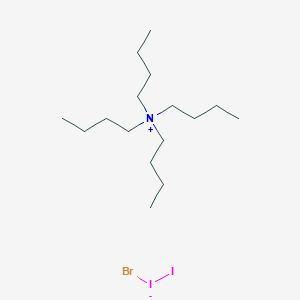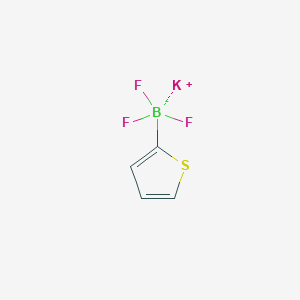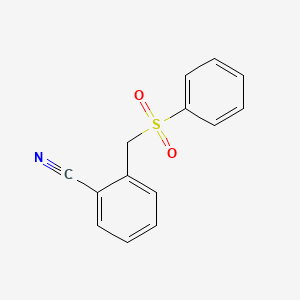
Potassium (4-aminocarbonylphenyl)trifluoroborate
説明
Potassium (4-aminocarbonylphenyl)trifluoroborate is a chemical compound with the CAS Number: 850623-63-1 . It has a molecular weight of 227.04 and its IUPAC name is potassium [4- (aminocarbonyl)phenyl] (trifluoro)borate (1-) .
Molecular Structure Analysis
The Inchi Code for Potassium (4-aminocarbonylphenyl)trifluoroborate is 1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 . The Inchi Key is BMTORUMAAKNFNW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Potassium (4-aminocarbonylphenyl)trifluoroborate has a boiling point of over 300 degrees Celsius . It is stored at ambient temperature .科学的研究の応用
Synthesis and Cross-Coupling Reactions
Potassium (4-aminocarbonylphenyl)trifluoroborate and related compounds have been extensively studied for their utility in organic synthesis, particularly in cross-coupling reactions. These compounds serve as precursors for the formation of complex molecules through processes such as the Suzuki-Miyaura cross-coupling. For example, potassium Boc-protected aminomethyltrifluoroborate has been synthesized and used successfully in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding products in good to excellent yields (Molander & Shin, 2011). Similarly, potassium aryl trifluoroborates have been converted into aryl amines using copper catalysis in water, demonstrating the versatility of trifluoroborate compounds in facilitating nucleophilic substitution and cross-coupling reactions (Liesen et al., 2012).
Catalysis and Metalation
The utility of potassium trifluoroborates extends into catalysis and metalation reactions. Aryl bromides bearing a potassium trifluoroborate moiety have been subjected to lithium-halogen exchange reactions, showcasing the potential of these compounds in generating various organic functionalities through metalation (Molander & Ellis, 2006). This highlights the role of potassium trifluoroborates as linchpin synthons in organic synthesis.
Improved Synthesis and Application in Cross-Coupling
The development of improved synthesis methods for trifluoroborate salts has broadened their applicability in organic synthesis. For instance, an efficient synthesis route for potassium (trifluoromethyl)trifluoroborate has been developed, showcasing the potential for large-scale production of these reagents (Molander & Hoag, 2003). Additionally, the versatility of potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions has been demonstrated, further cementing their value in the synthesis of biologically and chemically significant molecules (Raushel et al., 2011).
Novel Synthetic Applications
Potassium trifluoroborate compounds have also been explored for novel synthetic applications beyond traditional cross-coupling reactions. For example, the use of potassium (1‐Organo‐1H‐1,2,3‐triazol‐4‐yl)trifluoroborates in regioselective Cu-catalyzed azide–alkyne cycloaddition reactions showcases the expanding utility of these compounds in modern organic synthesis (Kim et al., 2013).
Safety And Hazards
Potassium (4-aminocarbonylphenyl)trifluoroborate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .
特性
IUPAC Name |
potassium;(4-carbamoylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTORUMAAKNFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660117 | |
| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-aminocarbonylphenyl)trifluoroborate | |
CAS RN |
850623-63-1 | |
| Record name | Borate(1-), [4-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)


![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)
![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)


